2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-phenyl-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-13-23-18(16-9-5-3-6-10-16)14-21-20(23)25-15-19(24)22-17-11-7-4-8-12-17/h2-12,14H,1,13,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJNENGUKUDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with N-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl and allyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide serves as a building block for the synthesis of more complex molecules and acts as a ligand in coordination chemistry. Its structural features allow for modifications that can lead to the development of new compounds with desired properties.
Biology
The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through diffusion methods.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-(4-substituted phenyl)-1-substituted imidazole | S. aureus | Effective |
| 2-(4-substituted phenyl)-1-substituted imidazole | E. coli | Effective |
Additionally, research indicates that this compound has potential anticancer properties , which are being explored in drug development contexts.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Activity: Various studies have highlighted its potential to inhibit tumor growth. For example, imidazole derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cancer progression.
- Antidiabetic Properties: Similar compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood sugar levels, making these compounds valuable in managing diabetes.
- Pharmacokinetics: The high solubility of imidazole derivatives in water enhances their bioavailability, which is crucial for therapeutic efficacy.
Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of imidazole, including this compound, exhibited significant antimicrobial activity against a range of pathogens. The results indicated that structural modifications could enhance activity against resistant strains .
Anticancer Research
In another investigation, researchers synthesized new derivatives based on the imidazole core and assessed their cytotoxic effects on cancer cell lines. The findings revealed that specific modifications led to increased potency against leukemia cells, highlighting the potential for developing targeted therapies .
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide with structurally and functionally related compounds, focusing on synthesis, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights from Comparative Analysis:
Substituent Effects on Bioactivity :
- The bromophenyl group in compound 20 enhances electronic interactions with IMPDH, a target in antiviral and anticancer therapy. In contrast, the allyl group in the target compound may improve membrane permeability due to its hydrophobic nature.
- The dinitrophenyl group in W1 increases antimicrobial potency but may elevate toxicity, as nitro groups are often associated with reactive metabolites.
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to 20 (thiol-alkylation under basic conditions) or 9c (click chemistry for triazole formation). However, the allyl group introduces steric considerations during imidazole alkylation.
Docking and Binding Modes :
- Analog 9c demonstrated binding to α-glucosidase’s active site via triazole-thiazole-acetamide interactions. The target compound’s imidazole-thioacetamide scaffold may adopt a similar horseshoe binding conformation observed in diarylpyrimidines (DAPYs) .
Toxicity Predictions :
Biological Activity
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound classified as an imidazole derivative. Its complex chemical structure, including an imidazole ring and various substituents, suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Klebsiella pneumoniae | 45 µg/mL |
In comparative studies, this compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The compound has been shown to target specific molecular pathways involved in cancer progression:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 14 µM |
| A549 (Lung Cancer) | 10 µM |
| PC3 (Prostate Cancer) | 12 µM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Studies have demonstrated that it can significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 78% |
| IL-6 | 89% |
These results suggest a promising role for this compound in treating inflammatory diseases .
The synthesis of this compound typically involves the reaction between 1-allyl-5-phenylimidazole and chloroacetamide under basic conditions. The resulting product can be purified through recrystallization.
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within biological systems, including enzymes and receptors. This interaction leads to modulation of their activity, resulting in diverse biological responses.
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to 2-((1-allyl-5-phenylimidazol)-2-thio)-N-(p-tolyl)acetamide:
- Study on Anticancer Effects : A study involving human leukemia cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis at concentrations as low as 1.50 µM .
- Study on Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing that the compound had a substantial inhibitory effect compared to conventional treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide and related derivatives?
- Methodology :
- Step 1 : Synthesis of the imidazole-thiol precursor via cyclization of substituted benzimidazoles with thiourea derivatives under reflux (e.g., glacial acetic acid, 2–5 hours) .
- Step 2 : Alkylation of the thiol group using 2-chloroacetamide derivatives. For example, coupling 2-chloro-N-phenylacetamide with the imidazole-thiol intermediate in the presence of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C for 4–6 hours .
- Key Data : Typical yields range from 55% to 91% . IR and NMR confirm the formation of thioether bonds (C–S stretch at 680–720 cm⁻¹, δ 3.5–4.0 ppm for SCH₂ protons) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1650–1680 cm⁻¹, NH stretch at 3250–3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., allyl protons at δ 4.5–5.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ observed within ±0.001 Da of theoretical values) .
Q. What preliminary biological assays are used to evaluate its activity?
- Assays :
- Antimicrobial Testing : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values reported for breast cancer MCF-7 cells) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the yield and purity of the target compound?
- Critical Factors :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to toluene or water .
- Catalyst : Cu(OAc)₂ in click chemistry (e.g., 1,3-dipolar cycloaddition) improves regioselectivity and reduces side products .
- Data Contradiction : reports higher yields (82–91%) using ethanol recrystallization, while notes lower yields (55–70%) with aqueous extraction due to solubility issues .
Q. What computational methods predict the compound’s electronic properties and binding affinity?
- Approaches :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV) and electrostatic potential maps to identify reactive sites .
- Molecular Docking : AutoDock/Vina evaluates interactions with biological targets (e.g., COX-2 enzyme, with binding energies ≤−8.5 kcal/mol) .
Q. How does structural modification (e.g., fluorophenyl vs. bromophenyl substituents) affect biological activity?
- Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
